
1-Isothiocyanato-cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-cyclohexene, also known as cyclohexyl isothiocyanate, is an organic compound with the molecular formula C7H11NS. It is a derivative of cyclohexene, where an isothiocyanate group (-N=C=S) is attached to the cyclohexene ring.
Vorbereitungsmethoden
1-Isothiocyanato-cyclohexene can be synthesized through several methods:
-
Synthetic Routes
From Amines: A common method involves the reaction of primary amines with carbon disulfide and an oxidizing agent.
Photocatalysis: Another method uses photocatalysis to react amines with carbon disulfide, producing isothiocyanates under mild conditions.
-
Industrial Production
Electrochemical Methods: A practical and high-yielding method involves the electrochemical reaction of amines with carbon disulfide, avoiding the use of toxic reagents.
One-Pot Synthesis: This involves the reaction of amines with phenyl chlorothionoformate in the presence of sodium hydroxide, which can be done in a single step or a two-step process.
Analyse Chemischer Reaktionen
1-Isothiocyanato-cyclohexene undergoes various chemical reactions:
-
Types of Reactions
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the cyclohexene ring can undergo addition reactions with electrophiles.
-
Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of isothiocyanates from amines.
Photocatalysts: Employed in mild reaction conditions for the formation of isothiocyanates.
-
Major Products
Substituted Cyclohexenes: Resulting from substitution reactions.
Cyclohexane Derivatives: Formed through addition reactions.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-cyclohexene has several applications in scientific research:
-
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
-
Biology
-
Medicine
-
Industry
Material Science: Employed in the synthesis of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-cyclohexene involves several pathways:
-
Molecular Targets
-
Pathways Involved
Stress Response Pathways: Induces pathways that restore cellular redox and protein homeostasis.
Apoptosis: High concentrations can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Isothiocyanato-cyclohexene can be compared with other isothiocyanates:
-
Similar Compounds
Phenethyl Isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables and studied for its chemoprotective effects.
-
Uniqueness
Eigenschaften
CAS-Nummer |
71055-61-3 |
|---|---|
Molekularformel |
C7H9NS |
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
1-isothiocyanatocyclohexene |
InChI |
InChI=1S/C7H9NS/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2 |
InChI-Schlüssel |
LYIHNFCGUFETAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


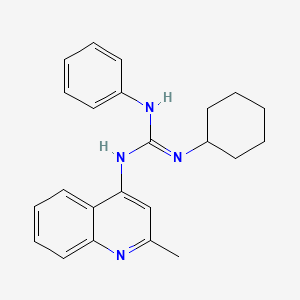
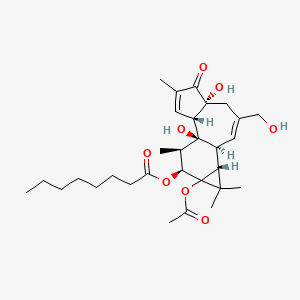
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
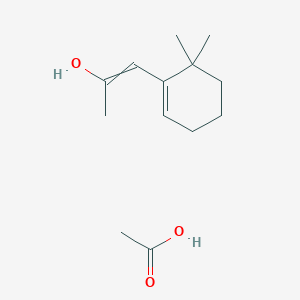
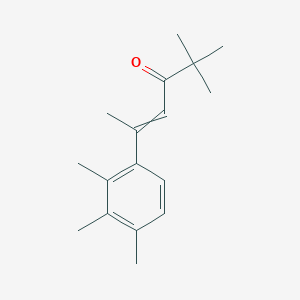
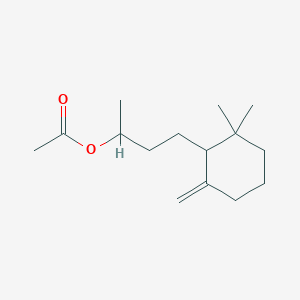
![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)


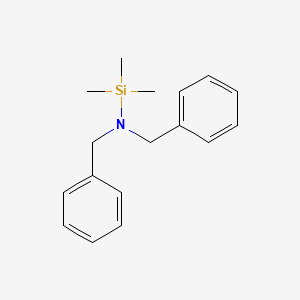
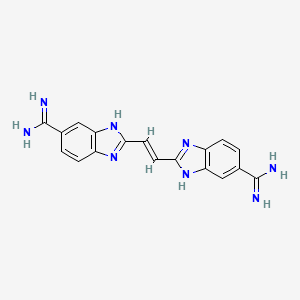
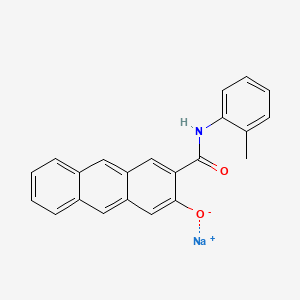
![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
